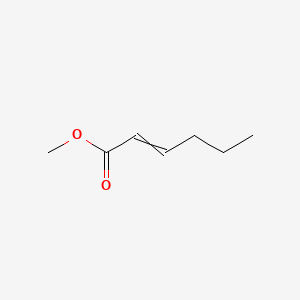

METHYL 2-HEXENOATE

Description

Significance of Alpha,Beta-Unsaturated Esters in Contemporary Chemical Science

Alpha,beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond in conjugation with a carbonyl group of an ester. This structural arrangement imparts unique reactivity to the molecule, making these esters highly valuable building blocks in organic synthesis. The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon, providing versatile pathways for the formation of complex molecules. masterorganicchemistry.comthegoodscentscompany.com Their utility is further demonstrated by their participation in a variety of cycloaddition reactions, including the Diels-Alder reaction, and their role as precursors in polymerization processes. orgsyn.org The prevalence of the α,β-unsaturated carbonyl motif in numerous natural products with significant biological activities underscores the importance of this class of compounds in medicinal chemistry and drug discovery. nii.ac.jp

Foundational Aspects and Research Trajectory of Methyl 2-Hexenoate

This compound, a member of the α,β-unsaturated ester family, is a naturally occurring volatile organic compound (VOC) found in various fruits and plants, contributing to their characteristic aromas. It is recognized for its green, fruity, and somewhat sharp pineapple-like scent, which has led to its use as a flavor and fragrance agent. wikipedia.orgorganic-chemistry.org

Early research on this compound was primarily driven by its organoleptic properties and its identification in natural sources. Subsequent research has expanded to include its synthesis and reactivity. A notable area of investigation has been its biosynthesis in plants. For instance, studies have shown that the medicinal plant Achyranthes bidentata produces methyl (E)-2-hexenoate in response to methyl jasmonate, a plant hormone, through a specific metabolic pathway involving the conversion of (Z)-2-hexenol. nrochemistry.com More recent research has begun to explore its potential as a building block in more complex organic synthesis, leveraging the reactivity of its α,β-unsaturated system.

Identification of Key Research Gaps and Future Perspectives in this compound Studies

Despite its established use in the flavor and fragrance industry, several areas of research concerning this compound remain underexplored. A significant research gap lies in the development of highly stereoselective and efficient synthetic methods. While general methods for the synthesis of α,β-unsaturated esters are well-established, dedicated studies aimed at optimizing these for this compound, particularly for the selective formation of (E) or (Z) isomers, are limited.

Future research could focus on several promising directions:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral derivatives of this compound could open up new applications in areas such as pharmaceutical synthesis.

Exploration of Biological Activities: Beyond its flavor profile, the potential biological activities of this compound and its derivatives are largely unknown. Investigation into its antimicrobial, insecticidal, or other pharmacological properties could reveal new uses for this compound.

Polymer Chemistry: As an α,β-unsaturated ester, this compound has the potential to be used as a monomer in polymerization reactions. Research into its polymerization and copolymerization could lead to the development of new materials with unique properties.

Mechanistic Studies: Detailed mechanistic studies of its reactions, including cycloadditions and organocatalytic transformations, could provide a deeper understanding of its reactivity and enable the design of new synthetic methodologies.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Green, fruity, pineapple-like |

| Boiling Point | 168-170 °C at 760 mmHg organic-chemistry.org |

| Density | ~0.911-0.916 g/cm³ at 25 °C organic-chemistry.org |

| Refractive Index | ~1.432-1.438 at 20 °C organic-chemistry.org |

| CAS Number | 2396-77-2 |

This table presents a summary of the key physical and chemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl hex-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUGBRNILVVWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062375 | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless mobile liquid; Fruity aroma | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.916 | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2396-77-2 | |

| Record name | Methyl 2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for Methyl 2 Hexenoate

Established Chemical Synthesis Routes for Methyl 2-Hexenoate

The synthesis of this compound has traditionally relied on robust and well-understood chemical reactions. These methods, primarily direct esterification, transesterification, and olefination reactions, form the foundation of its laboratory and industrial production.

Direct Esterification and Transesterification Approaches

Direct esterification, particularly the Fischer esterification, is a fundamental method for producing this compound. This acid-catalyzed reaction involves the condensation of 2-hexenoic acid with methanol (B129727). organic-chemistry.orgnih.govresearchgate.net To drive the equilibrium towards the formation of the ester, an excess of methanol is often employed, and the water generated during the reaction is typically removed. organic-chemistry.orgnih.gov Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemsynthesis.com

Transesterification offers an alternative route, involving the conversion of another ester, such as ethyl 2-hexenoate, into this compound by reaction with methanol in the presence of a catalyst. pherobase.com This method can be catalyzed by either acids or bases. The enzymatic synthesis of ethyl hexanoate (B1226103) has been demonstrated through the transesterification of ethyl caprate and hexanoic acid using an immobilized lipase (B570770) from Rhizomucor miehei. diva-portal.org

| Reaction Type | Reactants | Catalyst | Key Conditions | Reported Yield |

| Fischer Esterification | 2-Hexenoic Acid, Methanol | H₂SO₄ or p-TsOH | Reflux, removal of water | High |

| Transesterification | Ethyl 2-hexenoate, Methanol | Acid or Base | Varies | High |

| Enzymatic Transesterification | Ethyl caprate, Hexanoic acid | Immobilized Rhizomucor miehei lipase | 50°C, 96h, n-hexane | 96% diva-portal.org |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to construct the carbon-carbon double bond in this compound with high regioselectivity. The Wittig reaction, a Nobel Prize-winning discovery, involves the reaction of an aldehyde (butanal) with a phosphorus ylide, specifically methyl (triphenylphosphoranylidene)acetate. arkat-usa.orgmit.edu This method is highly versatile, though a significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification. arkat-usa.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often preferred for the synthesis of α,β-unsaturated esters like this compound. arkat-usa.orgnajah.edu This reaction employs a phosphonate (B1237965) carbanion, such as that derived from methyl 2-(dimethoxyphosphoryl)acetate, which reacts with butanal. najah.edunih.gov A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating easier product purification. Furthermore, the HWE reaction typically favors the formation of the (E)-alkene, which is often the desired isomer. najah.edu

| Reaction | Aldehyde | Reagent | Key Features |

| Wittig Reaction | Butanal | Methyl (triphenylphosphoranylidene)acetate | Forms C=C bond; triphenylphosphine oxide byproduct. arkat-usa.orgmit.edu |

| Horner-Wadsworth-Emmons | Butanal | Methyl 2-(dimethoxyphosphoryl)acetate | Favors (E)-isomer; water-soluble phosphate (B84403) byproduct. najah.edu |

Advanced and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for producing this compound, focusing on catalytic processes and stereoselective control.

Catalytic Syntheses (e.g., Transition Metal Catalysis, Biocatalysis)

Transition metal catalysis offers powerful tools for the synthesis of α,β-unsaturated esters. mpg.de Palladium-catalyzed carbonylation reactions, for instance, can form esters from appropriate precursors under a carbon monoxide atmosphere. najah.edunih.gov Ruthenium-catalyzed olefin metathesis is another advanced strategy that allows for the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. mdpi.com While specific applications of these methods for the direct synthesis of this compound are not extensively documented in readily available literature, their potential for creating such structures is significant in modern organic synthesis.

Biocatalysis has emerged as a green and sustainable alternative for ester synthesis. Lipases, in particular, are widely used for the enzymatic synthesis of flavor esters. nih.govoup.comresearchgate.netscispace.com These enzymes can catalyze esterification and transesterification reactions under mild conditions, often in solvent-free systems, which reduces environmental impact. researchgate.netresearchgate.net For example, lipase from Candida antarctica (Novozym 435) has been successfully used for the synthesis of various esters. researchgate.net The enzymatic synthesis of ethyl hexanoate has been achieved with high conversion rates, suggesting the feasibility of producing this compound through similar biocatalytic routes. diva-portal.orgresearchgate.net

| Catalytic Method | Catalyst Type | Potential Precursors | Key Advantages |

| Transition Metal Catalysis | Palladium, Ruthenium | Varies (e.g., alkynes, alkenes) | High efficiency, functional group tolerance. mpg.de |

| Biocatalysis | Lipases (e.g., from Candida antarctica, Rhizomucor miehei) | 2-Hexenoic acid, Methanol | Mild conditions, high selectivity, environmentally friendly. oup.com |

Stereoselective and Regioselective Synthesis of this compound Isomers

The control of stereochemistry is crucial in the synthesis of this compound, as the (E) and (Z) isomers can possess different properties. The Horner-Wadsworth-Emmons reaction is particularly valuable for its inherent (E)-selectivity. najah.edu Factors influencing the stereochemical outcome include the steric bulk of the aldehyde and the reaction temperature. najah.edu

For the synthesis of the (Z)-isomer, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. While not specifically detailed for this compound in the provided context, this approach generally utilizes phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes. The synthesis of (Z)-isomers remains a topic of interest in organic synthesis. pherobase.com

Industrial-Scale Synthesis and Process Optimization Considerations

The industrial production of flavor esters like this compound focuses on cost-effectiveness, efficiency, and sustainability. Process intensification strategies are key to achieving these goals. mdpi.com

Reactive distillation is a prime example of process intensification, where the chemical reaction and separation occur within the same unit. researchgate.netsciforum.netyoutube.comutah.edu For an equilibrium-limited reaction like Fischer esterification, simultaneously removing the ester product and water byproduct can significantly increase conversion and yield, while reducing energy consumption and equipment costs. aiche.org This technology has been successfully applied to the production of methyl acetate (B1210297) and holds great promise for the synthesis of other esters. youtube.comutah.eduaiche.org

Continuous flow synthesis is another important strategy for industrial production. mit.edu Flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for automation, making the process more efficient and scalable. The use of packed-bed reactors with solid acid catalysts or immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling.

Process optimization often involves a multi-parameter approach, considering factors such as catalyst selection, reaction temperature, reactant molar ratios, and purification methods to maximize yield and purity while minimizing costs and environmental impact.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of Methyl 2 Hexenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 2-Hexenoate Structure Determination

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be determined.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the methyl ester protons, the vinylic protons, and the protons of the propyl chain.

Key features in the ¹H NMR spectrum include:

A singlet for the methyl ester protons (-OCH₃).

Two signals for the olefinic protons at C2 and C3, often appearing as complex multiplets due to coupling with each other and adjacent protons.

Signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the n-propyl substituent.

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference compound. The integration of these signals reveals the relative number of protons responsible for each peak, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-2 | 5.82 | Doublet of Triplets | J = 15.6, 1.5 |

| H-3 | 6.95 | Doublet of Triplets | J = 15.6, 7.0 |

| H-4 | 2.18 | Quartet | J = 7.0, 1.5 |

| H-5 | 1.45 | Sextet | J = 7.0 |

| H-6 | 0.92 | Triplet | J = 7.0 |

| -OCH₃ | 3.73 | Singlet | - |

Note: Predicted data serves as a general guide; actual experimental values may vary based on solvent and instrument conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the carbonyl carbon, the two olefinic carbons, the methyl ester carbon, and the three carbons of the propyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 166.8 |

| C-2 | 121.5 |

| C-3 | 149.8 |

| C-4 | 34.2 |

| C-5 | 21.2 |

| C-6 | 13.6 |

| -OCH₃ | 51.2 |

Note: Predicted data serves as a general guide; actual experimental values may vary based on solvent and instrument conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For this compound, cross-peaks would be observed between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the sequence of the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov For instance, the signal for the -OCH₃ protons will show a correlation to the -OCH₃ carbon signal. This allows for the direct assignment of each proton to its corresponding carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include:

The -OCH₃ protons to the carbonyl carbon (C-1).

The H-2 proton to the carbonyl carbon (C-1) and C-4.

The H-3 proton to C-1 and C-5.

Collectively, these 2D NMR techniques provide a comprehensive and definitive structural elucidation of this compound. researchgate.net

Mass Spectrometry (MS) in this compound Structural Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. whitman.edu

In EI-MS, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern of esters is well-documented. libretexts.org

For this compound (molecular weight: 128.17 g/mol ), key fragmentation pathways include:

Loss of the methoxy (B1213986) group (-OCH₃): This results in a prominent peak at m/z 97, corresponding to the [M - 31]⁺ ion.

McLafferty Rearrangement: While less common for α,β-unsaturated esters compared to their saturated counterparts, it can still occur.

Cleavage at the α-β bond: Scission of the C3-C4 bond can lead to various fragment ions. acs.org

Cleavage within the alkyl chain: Fragmentation of the propyl group will produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 3: Common Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Significance |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) nist.gov |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 97 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 87 | [M - C₃H₅]⁺ | Cleavage of the alkyl chain |

| 74 | [C₃H₆O₂]⁺ | Product of McLafferty rearrangement |

| 59 | [COOCH₃]⁺ | Methylester fragment |

| 55 | [C₄H₇]⁺ | Alkyl fragment |

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would confirm the elemental composition as C₇H₁₂O₂ by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. st-andrews.ac.uk The calculated exact mass for the [M+H]⁺ ion of this compound is 129.0916, and for the [M+Na]⁺ adduct, it is 151.0735.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. As an α,β-unsaturated ester, its spectrum displays distinctive features that confirm its structure.

The most prominent absorption is the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the carbon-carbon double bond (C=C), this band appears at a lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester (typically 1735-1750 cm⁻¹). libretexts.orgpressbooks.pub The C=C stretching vibration of the alkene appears in the region of 1630-1650 cm⁻¹. Another key feature is the set of strong bands corresponding to the C-O stretching vibrations of the ester group, typically found in the 1300-1100 cm⁻¹ range. udel.edu The spectrum also includes bands for C-H stretching from both the sp² (vinylic) and sp³ (aliphatic) carbons, appearing just above and below 3000 cm⁻¹, respectively.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (conjugated ester) | Stretch | 1715 - 1730 | Strong |

| C=C (alkene) | Stretch | 1630 - 1650 | Medium to Weak |

| =C-H (vinylic) | Stretch | 3010 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |

| C-O (ester) | Stretch | 1100 - 1300 | Strong |

| =C-H (vinylic) | Bend | 960 - 980 (for trans) | Strong |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC, the choice of a column with appropriate polarity is crucial for achieving good separation from other components.

The mass spectrum of this compound (molar mass: 128.17 g/mol ) produced by electron ionization (EI) provides a molecular fingerprint. The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 128. The fragmentation pattern is key to confirming the structure. jeol.com Key fragmentation pathways for esters include the loss of the alkoxy group and cleavages of the alkyl chain. whitman.edu For this compound, a prominent fragment is expected at m/z 97, resulting from the loss of the methoxy group (•OCH₃, 31 mass units). Another significant peak is often observed at m/z 59, corresponding to the methoxycarbonyl fragment [C(O)OCH₃]⁺. The fragmentation of the hydrocarbon chain also produces a series of characteristic ions. Unlike saturated esters, α,β-unsaturated esters may show less evidence of McLafferty rearrangements. colab.ws

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 128 | [M]⁺ | [C₇H₁₂O₂]⁺ | Molecular Ion |

| 97 | [M - OCH₃]⁺ | [C₆H₉O]⁺ | Loss of the methoxy group |

| 83 | [M - OC₂H₅]⁺ | [C₅H₇O]⁺ | Cleavage of the ethyl group from the chain |

| 71 | [M - C₄H₇]⁺ | [C₃H₅O₂]⁺ | Cleavage of the butyl chain |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl fragment |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of fatty acid methyl esters (FAMEs), including unsaturated variants like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net

A typical RP-HPLC setup involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. sigmaaldrich.com For the separation of FAMEs, common mobile phases include acetonitrile, methanol (B129727), or mixtures of these with water. sigmaaldrich.comiaea.org The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases; more nonpolar compounds are retained longer on the column.

Due to the presence of the α,β-unsaturated carbonyl system, which acts as a chromophore, this compound can be readily detected using a UV detector. The analysis allows for the assessment of sample purity by separating the target compound from isomers, byproducts, or degradation products. Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be employed to achieve optimal separation. researchgate.net

Other Advanced Spectroscopic Techniques

While IR and GC-MS provide core structural information, other spectroscopic methods offer complementary data for a more complete characterization of this compound.

Raman Spectroscopy : This technique provides information about molecular vibrations and is particularly sensitive to non-polar bonds. For this compound, the C=C stretching vibration (~1640-1660 cm⁻¹) is expected to produce a very strong and sharp signal, often more intense than in the IR spectrum. nih.govresearchgate.net The C=O stretching vibration (~1715-1730 cm⁻¹) is also a prominent band. nih.gov Raman spectroscopy is valuable for studying the degree of unsaturation and isomerism in fatty acid esters. nih.govmdpi.com

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. As an α,β-unsaturated ester, this compound possesses a conjugated system (C=C-C=O) that acts as a chromophore. This system gives rise to a characteristic, strong absorption band in the UV region corresponding to a π → π* electronic transition, typically in the 200-230 nm range. A much weaker n → π* transition, involving a non-bonding electron from the carbonyl oxygen, may also be observed at longer wavelengths. The position of the maximum absorbance (λ_max) is sensitive to the solvent used.

Table 3: Expected UV-Vis Absorption for this compound

| Electronic Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 230 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π* | > 300 | Low (<100 L mol⁻¹ cm⁻¹) |

Natural Occurrence, Biosynthesis, and Ecological Significance of Methyl 2 Hexenoate

Distribution and Identification in Botanical Sources

Methyl 2-hexenoate is a component of the volatile organic compound (VOC) profile of various plants, contributing to their aroma and chemical signaling.

This compound has been identified as a volatile constituent in several fruits. It is a notable component of soursop (Annona muricata), where its concentration changes during the ripening process. In soursop, methyl (E)-2-hexenoate is a main volatile compound in the ripe, overripe, and half-ripe stages researchgate.netredalyc.org. Studies on soursop from different geographical locations have consistently reported this compound as a significant contributor to the fruit's aroma profile nih.govresearchgate.netgoogle.com.

The compound has also been reported in papaya and peas nih.gov. Furthermore, research on strawberry (Fragaria × ananassa) has identified a quantitative trait locus (QTL) for this compound, indicating its importance to the fruit's aromatic profile actahort.org. One study on different strawberry varieties noted that methyl hexanoate (B1226103) and ethyl hexanoate, which have pineapple-like aromas, are significant volatile organic compounds nih.gov. Another study on 'Seolhyang' strawberries also identified methyl hexanoate and ethyl hexanoate as characteristic volatiles nih.gov. While not always a major component, its presence across different fruit species suggests a role in their characteristic scents.

In addition to fruits, this compound is produced by the medicinal herbal plant Achyranthes bidentata. In this plant, it is the major volatile compound emitted in response to stimulation by methyl jasmonate, a plant hormone involved in defense signaling researchgate.netnih.gov.

Below is a table summarizing the botanical sources of this compound.

| Botanical Source | Plant Part | Significance |

| Soursop (Annona muricata) | Fruit | A main volatile compound, concentration changes with ripening researchgate.netredalyc.orgnih.govresearchgate.net |

| Strawberry (Fragaria × ananassa) | Fruit | Identified as a quantitative trait locus, contributing to aroma actahort.org |

| Papaya (Carica papaya) | Fruit | Reported as a volatile constituent nih.gov |

| Pea (Pisum sativum) | Seed | Reported as a volatile constituent nih.gov |

| Achyranthes bidentata | Plant | Major volatile emitted in response to methyl jasmonate researchgate.netnih.gov |

As a volatile organic compound, this compound participates in the chemical communication of plants with their environment. The emission of this compound can be induced by external stimuli, suggesting a role in the plant's response to environmental challenges.

In Achyranthes bidentata, the production of methyl (E)-2-hexenoate is significantly increased in response to methyl jasmonate researchgate.netnih.gov. Methyl jasmonate is a key signaling molecule in plant defense against herbivores and pathogens. The induced emission of methyl (E)-2-hexenoate suggests that it may function as part of the plant's chemical defense system, either by directly repelling herbivores or by attracting their natural enemies. Methyl salicylate, another plant volatile, is known to be involved in regulating plant defense signaling and systemic acquired resistance nih.gov. While the specific defensive role of this compound is an area for further research, its induction by a defense-related hormone is a strong indicator of its involvement in such processes.

Occurrence in Non-Plant Biological Systems

While primarily identified in botanical sources, the presence and role of related compounds in other biological systems, such as insects, provide context for the potential ecological significance of this compound.

There is no direct evidence in the reviewed literature identifying this compound as a pheromone or semiochemical in insects. However, structurally similar compounds, such as 3-methyl-2-hexenoic acid, have been identified as components of insect pheromones. For instance, (Z)-3-methyl-2-heptenoic acid and (E)-3-methyl-2-heptenoic acid have been identified as components of the female-produced sex pheromone of the cowpea weevil, Callosobruchus maculatus usda.gov. Additionally, trans-3-methyl-2-hexenoic acid is a known component of human axillary sweat and contributes to body odor wikipedia.org. The presence of these related C6 and C7 unsaturated acids in insect and mammalian chemical communication suggests that compounds with this structural motif can and do play a role as semiochemicals. Further research is needed to determine if this compound itself has any such function in the animal kingdom.

The production of this compound via microbial fermentation is not a well-documented process. While microorganisms, particularly yeasts and bacteria, are known to produce a wide variety of esters, the specific synthesis of this compound has not been a major focus of research in this area nih.govmdpi.comgre.ac.ukmdpi.com. The microbial production of fatty acid methyl esters (FAMEs) is primarily investigated for applications such as biodiesel nih.gov. These processes typically involve the transesterification of lipids and are not tailored to the specific production of unsaturated C6 esters like this compound. General microbial pathways for ester biosynthesis are known, but their application for the targeted production of this specific compound has not been reported in the reviewed literature nih.gov.

Biosynthetic Pathways of this compound in Biological Systems

The biosynthesis of this compound has been elucidated in the medicinal plant Achyranthes bidentata. In this plant, the production of methyl (E)-2-hexenoate is triggered by methyl jasmonate. The pathway proceeds from (Z)-2-hexenol, which is metabolized into methyl (E)-2-hexenoate. Interestingly, the more common plant precursor, (Z)-3-hexenal, is only slightly metabolized into methyl (E)-2-hexenoate in this species, suggesting a specific and less common biosynthetic route nih.gov. This pathway highlights a unique metabolic capability of A. bidentata in response to stress signals.

The general biosynthesis of fatty acids in organisms involves the condensation of acetyl-CoA and malonyl-CoA units, followed by a series of reduction, dehydration, and further reduction steps. The introduction of double bonds to form unsaturated fatty acids can occur through different pathways in aerobic and anaerobic organisms. While the specific enzymes and regulatory mechanisms for this compound biosynthesis in other organisms like soursop or strawberry have not been detailed in the reviewed literature, it is likely that they also derive from the fatty acid biosynthesis pathway, with specific enzymes responsible for the final esterification and the introduction of the double bond at the C2 position.

Ecological Functions and Interspecies Communication

As a volatile organic compound, this compound plays a significant role in mediating interactions between plants and other organisms. These chemical signals are crucial for plant defense, reproduction, and shaping the surrounding ecological community.

Volatile esters, including C6 compounds derived from the LOX pathway, are fundamental components of plant-insect communication. While direct research specifically detailing the role of this compound is limited, the functions of chemically similar compounds provide a strong basis for its likely ecological roles.

Herbivore-Induced Plant Volatiles (HIPVs) : Plants often release a blend of volatiles, including C6 esters, in response to herbivore feeding. nih.gov This blend can act as an indirect defense mechanism by attracting natural enemies (parasitoids and predators) of the attacking herbivores. nih.gov The emission of these compounds essentially sends a "distress signal" that recruits allies for the plant.

Pollinator Attraction : Floral scents are complex bouquets of volatiles designed to attract specific pollinators. Esters are frequently major constituents of these scents, contributing to the characteristic fruity or sweet aromas that guide insects like bees to the flower, thereby facilitating pollination. nih.gov

Direct Defense : Some plant volatiles can have a direct deterrent or repellent effect on herbivores, discouraging feeding.

A patent has listed a wide range of esters, including compounds structurally related to this compound, as potential attractants and aggregants for certain lepidopteran pests, such as the codling moth. google.com This suggests a possible role in either luring pests to traps or influencing their behavior, although this is not from a peer-reviewed study and covers a broad class of chemicals.

The emission of this compound, as part of a plant's volatile profile, can have cascading effects on the local ecosystem. By influencing the behavior of individual organisms, these chemical signals help structure the broader community.

Shaping Trophic Interactions : By recruiting predators or parasitoids of herbivores, HIPVs can influence the population dynamics of insect species at different trophic levels. nih.gov This tritrophic interaction (plant-herbivore-predator) is a cornerstone of many terrestrial ecosystems.

Supporting Pollinator Populations : To the extent that this compound contributes to a floral scent that successfully attracts pollinators, it supports the reproductive success of the plant and provides a vital resource for the pollinating insects. This mutualistic relationship is fundamental to the stability of many ecosystems.

Plant-Plant Signaling : Volatiles released by a damaged plant can be perceived by neighboring plants, which may then prime their own defense systems in anticipation of a potential threat. While this has been shown for other HIPVs, it is plausible that this compound could be part of such a signaling blend.

Reactivity and Mechanistic Organic Chemistry of Methyl 2 Hexenoate

Reactions Involving the Alpha,Beta-Unsaturated Ester Moiety

The presence of the conjugated double bond in methyl 2-hexenoate allows for reactions characteristic of alkenes, often influenced by the adjacent electron-withdrawing ester group.

Hydrogenation and Other Reduction Reactions

Hydrogenation of the carbon-carbon double bond in this compound saturates the alkene, yielding methyl hexanoate (B1226103). This reaction typically occurs under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium or platinum. The reduction is generally stereoselective, often resulting in syn addition of hydrogen across the double bond.

Other reduction methods may target either the double bond, the ester group, or both, depending on the reducing agent and reaction conditions. For instance, selective reduction of the double bond can be achieved with certain reagents, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the ester carbonyl libretexts.orgchemistrysteps.com.

Nucleophilic and Electrophilic Addition Reactions to the C=C Bond

The electron-deficient nature of the beta-carbon in the alpha,beta-unsaturated system makes it susceptible to nucleophilic attack (1,4-addition or conjugate addition). Nucleophiles can add to the beta-carbon, with the negative charge being delocalized onto the carbonyl oxygen. Subsequent protonation typically occurs at the alpha-carbon. This type of reaction is characteristic of Michael addition reactions.

Electrophilic addition to the carbon-carbon double bond can also occur, although the electron-withdrawing ester group deactivates the alkene compared to simple alkenes. Electrophiles, such as protic acids (HX) or halogens (X₂), can add across the double bond. The mechanism typically involves the initial attack of the electrophile on the pi system, forming a carbocation intermediate (or a cyclic halonium ion in the case of halogens), followed by the attack of a nucleophile. The regioselectivity of electrophilic addition to alpha,beta-unsaturated esters can be influenced by the electronic effects of the ester group, often favoring the formation of the more stable carbocation intermediate libretexts.orgchemistryguru.com.sgsavemyexams.comlibretexts.org.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The carbon-carbon double bond in this compound can undergo various oxidation reactions. Epoxidation, the formation of an epoxide ring across the double bond, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) chemistrysteps.comlibretexts.orglibretexts.org. The mechanism involves a concerted reaction where an oxygen atom is transferred from the peroxy acid to the alkene.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can lead to the formation of vicinal diols. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under appropriate conditions libretexts.orglibretexts.org. Anti-dihydroxylation can be achieved through a two-step process involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide chemistrysteps.comlibretexts.orglibretexts.org.

Transformations at the Ester Functional Group

The ester functional group in this compound can undergo typical reactions of esters.

Hydrolysis and Transesterification Reactions

Hydrolysis of this compound cleaves the ester linkage, yielding hex-2-enoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using an excess of water or removing the alcohol product. Base-catalyzed hydrolysis is generally irreversible and proceeds via a tetrahedral intermediate docbrown.info.

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. This reaction can be catalyzed by either acid or base and is often used to synthesize new esters. For this compound, transesterification with a different alcohol (R'OH) would yield the new ester, R' 2-hexenoate, and methanol. The equilibrium nature of transesterification often requires the use of an excess of the reacting alcohol or removal of the leaving alcohol (methanol in this case) to favor product formation masterorganicchemistry.comlibretexts.orgpsu.eduresearchgate.net.

Ester Reduction to Alcohols

Esters can be reduced to primary alcohols. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the ester carbonyl to a hydroxyl group. This reaction typically proceeds through a mechanism involving hydride attack on the carbonyl carbon, followed by elimination of the alkoxy group to form an aldehyde intermediate, which is then further reduced by LiAlH₄ to the primary alcohol libretexts.orgchemistrysteps.com. For this compound, reduction with LiAlH₄ would yield hex-2-en-1-ol, reducing the ester but leaving the double bond intact under typical conditions, or potentially hexan-1-ol if the double bond is also reduced depending on conditions and stoichiometry.

Cycloaddition Reactions (e.g., Diels-Alder) and Polymerization Studies

This compound, as an α,β-unsaturated ester, can potentially act as a dienophile in Diels-Alder cycloaddition reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. libretexts.org This reaction is a powerful tool for constructing cyclic molecules and is known for its high stereoselectivity and predictability under suitable conditions. libretexts.orgthieme-connect.de

While general information on Diels-Alder reactions involving α,β-unsaturated esters is available, specific detailed research findings focusing solely on this compound as a dienophile in intermolecular or intramolecular Diels-Alder reactions are not extensively detailed in the provided search results. Studies on intramolecular Diels-Alder reactions of other hexenoate derivatives, such as methyl (E)-6-(benzyloxy)-4-hydroxy-2-hexenoate or methyl (E,E)-2,7,9-decatrienoate, highlight the influence of substituents and tether structure on reactivity and stereochemistry. thieme-connect.deresearchgate.netcdnsciencepub.com These studies suggest that the feasibility and outcome of such cycloadditions are highly dependent on the specific molecular architecture. cdnsciencepub.com

Regarding polymerization, the alkene functionality in this compound suggests its potential to undergo polymerization, typically via radical or anionic mechanisms, to form poly(this compound). However, the provided safety data sheet for methyl trans-2-hexenoate indicates "No information available" regarding hazardous polymerization and "None under normal processing" for hazardous reactions. fishersci.iethermofisher.com Research on the polymerization of other methacrylate (B99206) copolymers, such as methyl methacrylate (MMA) with isobornyl methacrylate (IBMA), demonstrates the general principles and characterization methods for such polymers, including the use of initiators and chain transfer agents and the analysis of thermal properties like glass transition temperature. researchgate.net While these studies provide context on the polymerization of related ester-containing monomers, specific detailed research on the polymerization of this compound itself is not prominently featured in the search results.

Theoretical and Computational Chemistry Studies of Methyl 2 Hexenoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which is crucial for understanding their behavior and properties. These calculations can reveal details about electron distribution, energy levels, and molecular orbitals. For methyl esters, methods such as Density Functional Theory (DFT) and Møller Plesset perturbation theory (MP2) are commonly employed. nih.govfishersci.atthegoodscentscompany.comymdb.ca

HOMO-LUMO Analysis and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting and rationalizing chemical reactivity and selectivity. fishersci.ca The energy gap between the HOMO and LUMO is often used as an indicator of molecular stability and chemical activity; a smaller gap typically suggests higher reactivity. thegoodscentscompany.comymdb.ca LUMO analysis, in particular, can help identify the most probable sites for nucleophilic attack in a molecule. fishersci.ca While specific HOMO and LUMO energy values or detailed orbital descriptions for Methyl 2-Hexenoate were not found in the surveyed literature, these types of analyses are standard in computational studies of organic molecules and would provide valuable information about its potential reaction pathways, especially concerning the electron-deficient nature of the double bond conjugated with the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. thegoodscentscompany.comfishersci.ca An MEP map displays the potential energy of a proton at various points around the molecule, indicating regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. These maps are useful for identifying potential sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. thegoodscentscompany.comfishersci.ca Regions with the most negative electrostatic potential are typically susceptible to electrophilic attack, while regions with the most positive potential are vulnerable to nucleophilic attack. MEP mapping can be performed by coloring a surface based on calculated electrostatic potential values, often derived from atomic partial charges or more sophisticated quantum chemical calculations. fishersci.cafishersci.canih.gov Although a specific MEP map for this compound was not identified, such a map would highlight the polarity of the ester group and the electron distribution around the double bond, providing insights into its interactions with other molecules.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. Potential Energy Surfaces (PES) depict the energy of a molecular system as a function of its geometric parameters, illustrating the energy minima (stable conformers) and the energy barriers between them. thegoodscentscompany.com Computational methods, such as MP2, are frequently used to optimize molecular geometries and determine the relative stabilities of different conformers. nih.govfishersci.at Studies on related saturated esters like methyl hexanoate (B1226103) have successfully identified different conformers and investigated the potential energy barriers associated with internal rotations, such as the methyl group rotation. nih.govfishersci.atfoodb.ca For methyl hexanoate, two conformers with Cs and C1 symmetry were identified through a combination of microwave spectroscopy and quantum chemistry. nih.gov The conformational landscape of this compound, with its rigid double bond introducing geometric isomerism (E and Z isomers), would involve analyzing the rotations around the single bonds in the alkyl chain and the ester group, and computational studies could map the PES to determine the most stable conformers and their relative populations.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a significant role in elucidating reaction mechanisms and characterizing transition states, which are crucial for understanding reaction pathways and kinetics. Methods like Transition State Theory (TST) are used to calculate reaction rates. fishersci.canih.gov Computational modeling has been extensively applied to study the reaction mechanisms of methyl esters, particularly in complex processes like combustion. fishersci.canih.govwikipedia.orgfishersci.cafishersci.nofishersci.cathegoodscentscompany.comwikipedia.orgthegoodscentscompany.comnih.gov These studies often involve identifying elementary reactions, calculating energy barriers, and determining the structures of transition states. uni.lu

This compound has been included in computational studies investigating Michael addition reactivity, a type of reaction involving the addition of a nucleophile to an electron-deficient double bond. fishersci.no In the context of predicting the reactivity of carbonyl-containing compounds with nucleophiles like thiolate, computational methods were used to calculate activation energies for transition state structures. fishersci.no this compound was among the compounds studied, and its calculated activation energy (Eact) and predicted reactivity (expressed as -Log RC50) were reported. fishersci.no

| Compound | Experimental Eact (kcal/mol) | Predicted Eact (kcal/mol) | Predicted -Log RC50 (mM) |

| This compound | 2.46 ± 1.37 | -0.39 | -0.37 fishersci.no |

Note: The predicted -Log RC50 value is cited as -0.37 mM in the text but appears as -0.39 in Table 5 of the source, which corresponds to the experimental -Log RC50. The table above uses the predicted -Log RC50 value of -0.37 as stated in the text description related to Methyl-2-hexenoate. fishersci.no

Studies on the combustion of related unsaturated methyl esters, such as methyl-3-hexenoate, have involved quantum chemistry calculations and kinetic model refinement to understand decomposition pathways and reaction fluxes. fishersci.cathegoodscentscompany.comnih.gov Unimolecular decomposition pathways for methyl hexanoate have also been proposed based on modeling studies. fishersci.ca Characterizing the transition states for reactions involving the reactive double bond and the ester group in this compound is essential for a complete understanding of its chemical transformations.

Spectroscopic Property Prediction through Computational Methods

Computational methods can be used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra and the identification of molecules. For instance, quantum chemistry calculations can predict theoretical microwave spectra and rotational constants, which can be compared with experimental data to confirm molecular structures and conformers. nih.govfishersci.at This approach has been successfully applied to methyl hexanoate, where predicted rotational constants at various levels of theory were compared to experimental values. nih.govfishersci.at Computational methods can also predict other physical and spectroscopic properties, such as vaporization properties like boiling points and heats of vaporization. fishersci.ca Furthermore, DFT calculations can be used for the spectroscopic analysis of vibrational modes, assisting in the assignment of bands in infrared and Raman spectra. ymdb.ca While specific predicted spectroscopic data solely for this compound was not prominently found, these computational techniques are applicable and valuable for obtaining theoretical spectra that can complement experimental studies.

Structure-Reactivity and Structure-Ecological Function Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to correlate chemical structure with biological activity, reactivity, or other properties. These models can be used to predict the properties of new compounds or to understand the structural features responsible for a particular effect. fishersci.nothegoodscentscompany.com Computational modeling, including QSPR, is applied to predict missing property values and correlate with known analogs. fishersci.ca

This compound has been included in SAR studies, particularly in the context of predicting reactivity towards nucleophiles and associated toxicity. fishersci.no These studies utilize computational methods to assess the potential for Michael addition reactions, which are relevant to the toxicity of certain α,β-unsaturated carbonyl compounds. fishersci.no The inclusion of this compound in such models helps to build predictive frameworks for chemical reactivity based on structural characteristics.

Beyond traditional reactivity, SAR concepts can also extend to structure-ecological function relationships, such as the relationship between chemical structure and odor or flavor. This compound is known as a volatile compound that contributes to the fruity aroma of certain natural products like strawberries, implying a structure-ecological function relationship in its role as a flavor compound. nih.govthegoodscentscompany.comthegoodscentscompany.com While computational studies specifically modeling the structure-odor relationship of this compound were not detailed, the determination of its gas-phase structure through techniques like microwave spectroscopy combined with quantum chemistry, as demonstrated for methyl hexanoate, can provide important information for understanding such relationships. nih.gov

Applications and Industrial Significance of Methyl 2 Hexenoate Excluding Direct Human Use/safety

Utilization in the Flavor and Fragrance Industry

Methyl 2-hexenoate is widely recognized for its significant role in the flavor and fragrance industry guidechem.com. Its distinct olfactory and gustatory characteristics make it a valuable component in the development of various formulations ontosight.ai.

Role as an Aromatic Component in Formulations

This compound serves as an aromatic component in a variety of industrial formulations ontosight.aiontosight.aiguidechem.com. It is frequently utilized in the production of flavors and fragrances due to its characteristic fruity odor guidechem.com. Specifically, the (2Z) isomeric form is noted for its desirable fruity, green, and slightly sweet scent ontosight.ai. The compound contributes fresh, fruity notes to perfumes and can be incorporated into formulations designed to mimic fruit flavors such as apple, pear, banana, peach, and berries ontosight.aithegoodscentscompany.com. Its aroma is described as green, musty, earthy, sweet, and fruity, possessing a powerful, sharp, green-fruity flavor chemdad.com. Research on natural sources, such as the medicinal plant Achyranthes bidentata and various fruits, has identified methyl (E)-2-hexenoate as a major volatile compound contributing to their characteristic aromas nih.govresearchgate.netembrapa.br.

Applications as a Building Block in Organic Synthesis

This compound functions as a versatile intermediate and building block in organic synthesis ontosight.aitargetmol.com. Its chemical structure, featuring both an ester linkage and an alkene functionality, allows it to participate in a variety of chemical transformations ontosight.ai.

Precursor for Specialty Chemicals and Fine Chemicals

The compound is utilized in the synthesis of more complex molecules, including specialty chemicals and fine chemicals ontosight.aiontosight.ai. Its reactivity enables it to undergo reactions such as hydrolysis to yield the corresponding acid or reduction to saturate the double bond, depending on the desired synthetic route ontosight.ai. This compound can serve as an intermediate in the production of other chemicals ontosight.ai. Related compounds, such as methyl (2E)-6-oxo-2-hexenoate, have also been identified as intermediates in the production of flavors and fragrances through organic synthesis cymitquimica.com. The synthesis of beta,beta-dimethylated amino acid building blocks has involved related hexenoate structures, highlighting the utility of this class of compounds in constructing complex organic molecules acs.org.

Role in Synthesis of Agrochemicals

This compound is employed in the synthesis of agrochemicals ontosight.ai. Its functional groups and reactivity make it a valuable starting material or intermediate in the creation of compounds used in agricultural applications ontosight.ai.

Potential in Polymer and Materials Science (e.g., as a monomer or modifying agent)

Information directly detailing the widespread use of this compound as a monomer or modifying agent in polymer and materials science is limited in the provided search results. While some chemical suppliers list this compound under categories related to materials science sigmaaldrich.comsigmaaldrich.com, specific applications as a monomer for polymerization or as a modifying agent for existing materials are not explicitly described. Related compounds, such as methyl methacrylate (B99206) (methyl 2-methyl-2-propenoate), are known monomers in the production of acrylic polymers ontosight.ai, and metal 2-ethylhexanoates are used as precursors and catalysts in materials science, including for ring-opening polymerizations researchgate.net. However, these examples pertain to different chemical structures. Further research would be required to ascertain the specific roles and potential of this compound within the field of polymer and materials science.

Data Tables

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | ontosight.aiontosight.aiguidechem.comsigmaaldrich.comsigmaaldrich.comchembk.comsynquestlabs.com |

| Molecular Weight | 128.17 g/mol | ontosight.aiontosight.aichembk.comsynquestlabs.com |

| Appearance | Colorless liquid | guidechem.com |

| Boiling Point | 149.3 °C at 760 mmHg | guidechem.com |

| Density | 0.907 g/cm³ (Predicted) | chembk.com |

| Flash Point | 45.4 °C | guidechem.comchembk.com |

| Refractive Index | 1.427 | guidechem.comchembk.com |

Table 2: Selected Sensory Descriptors of this compound

| Descriptor | Notes | Source |

| Odor | Fruity | guidechem.com |

| Odor | Fruity, green, slightly sweet (2Z isomer) | ontosight.ai |

| Odor | Green, musty, earthy, sweet, fruity | chemdad.com |

| Flavor | Powerful, sharp, green-fruity | chemdad.com |

| Use in Flavors | Apple, pear, banana, peach, berries | thegoodscentscompany.com |

Agricultural Applications (e.g., as an insect attractant or repellent in pest management)

This compound has been investigated for its role in mediating insect behavior, particularly in the context of host-plant interactions and communication. Volatile organic compounds emitted by plants, including esters like this compound, can serve as cues for insects to locate host plants for feeding, mating, or oviposition. researchgate.netplantprotection.pl

Studies have shown that this compound can influence the behavior of the spotted-wing drosophila, Drosophila suzukii, a significant pest of various soft fruits. researchgate.neteuropa.eu In experiments involving D. suzukii and the volatile organic compounds of Chinese bayberry (Myrica rubra), methyl (E)-2-hexenoate was identified as an electrophysiologically active compound, eliciting a response from the insect's antennae. researchgate.net Behavioral assays revealed that at lower doses (0.01 and 0.1 µg), methyl (E)-2-hexenoate was attractive to mated female D. suzukii. researchgate.net However, at higher doses (10 and 100 µg), the same compound exhibited a repellent effect on the flies. researchgate.net Mixtures containing methyl (E)-2-hexenoate, along with other compounds like methyl (E)-3-hexenoate, ethyl (E)-2-hexenoate, and α-humulene, were also found to attract D. suzukii in field trapping experiments, capturing both male and female flies. researchgate.net

The dual nature of this compound as an attractant at low concentrations and a repellent at high concentrations suggests its potential for use in integrated pest management strategies for D. suzukii. researchgate.net This could involve using it in traps at attractive concentrations for monitoring or mass trapping, or exploring its repellent properties at higher concentrations for push-pull strategies.

Another area of investigation involves the role of hexenoate esters in the chemical communication of true bugs (Heteroptera). While the aggregation pheromone of Riptortus clavatus includes (E)-2-hexenyl (E)-2-hexenoate, a related compound, research has explored cross-attraction between different bug species. researchgate.netwur.nloup.com Studies on Piezodorus hybneri, another bug species, suggest that it responds to (E)-2-hexenyl (E)-2-hexenoate, a component of the R. pedestris pheromone, potentially utilizing it as a kairomone for host location. oup.com This indicates that compounds structurally related to this compound can play a role in the chemical ecology of agricultural pests, potentially offering avenues for behavioral control.

The presence of methyl (E)-hex-2-enoate has also been noted in the volatile profiles of certain African fruit fly species, such as Ceratitis anonae and Ceratitis fasciventris, where it is considered a characteristic compound in their male pheromone emanations. pensoft.net While its specific function as an attractant or repellent in these species is part of a complex blend, its identification highlights its occurrence as a semiochemical in agricultural pests beyond D. suzukii.

The use of semiochemicals like this compound in pest management aligns with the development of environmentally friendly tools, offering alternatives or complements to conventional pesticides. plantprotection.plencyclopedia.pub Further research into the dose-dependent effects and species-specific responses of insects to this compound and related compounds could lead to the development of novel lures or repellents for targeted pest control in agriculture.

Environmental Fate, Ecotoxicology, and Sustainability Profile of Methyl 2 Hexenoate

Environmental Distribution and Persistence

Information specifically detailing the environmental distribution and persistence of methyl 2-hexenoate is limited in the provided search results. However, related methyl esters have been studied, offering some insights into potential behavior. Substances within the category of saturated and unsaturated acyclic esters (SCAE Me), which includes methyl esters, are generally expected to be readily biodegradable, suggesting that persistence in the environment is not anticipated. europa.eueuropa.eu

For some related methyl esters, such as methyl hexanoate (B1226103) (a saturated ester), the main environmental compartments for distribution are expected to be soil and sediment due to potential adsorption to solid organic particles, although methyl hexanoate and methyl octanoate (B1194180) show lower adsorption potential and are more likely to be found in the water phase. europa.eueuropa.eu Volatilization into the air is also possible for methyl hexanoate and methyl octanoate based on their vapor pressures. europa.eueuropa.eu While these findings pertain to related compounds, they provide a general framework for understanding how this compound, as a methyl ester, might behave in the environment.

Degradation Pathways in Environmental Compartments

Abiotic Degradation (e.g., Hydrolysis, Photolysis)

Hydrolysis is not considered a relevant degradation pathway for SCAE Me substances, including related methyl esters, due to their ready biodegradability and estimated long half-lives in water at neutral and slightly alkaline pH. europa.eueuropa.eu Estimated half-lives in water for related substances range from over a year at pH 7 and 8. europa.eu

In the atmosphere, substances like methyl hexanoate and methyl octanoate are susceptible to indirect photodegradation, with estimated half-lives in the range of tens of hours. europa.eu Atmospheric degradation of volatile organic compounds (VOCs), including esters, can occur through reactions with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3), as well as photolysis. researchgate.net

Biodegradation by Microorganisms

This compound and related SCAE Me substances are generally considered readily biodegradable. europa.eueuropa.eu Ready biodegradability indicates that these substances can be expected to undergo rapid and ultimate degradation in most environments, including biological sewage treatment plants (STPs). europa.eu Due to rapid environmental biodegradation and metabolization via enzymatic hydrolysis, significant uptake and bioaccumulation in aquatic organisms are not expected. europa.eu

Biotransformation of ester compounds in both vertebrate and invertebrate species, including fish, involves carboxylesterases, which are a group of ubiquitous enzymes. europa.eu Fatty acid methyl esters are hydrolyzed by esterases to their corresponding alcohol (methanol) and fatty acid. europa.eu

Ecotoxicological Impact on Environmental Biota (e.g., aquatic organisms, soil microbes)

Specific ecotoxicity data for this compound is limited in the provided results. However, information on related methyl esters within the SCAE Me category offers some indication of potential impacts.

For methyl hexanoate, toxicity tests on aquatic organisms have been conducted. The EC50 for Daphnia magna (Water flea) was found to be 40 mg/l with a NOEC of 25 mg/l over 48 hours. sigmaaldrich.com For algae (Pseudokirchneriella subcapitata), the ErC50 was 61 mg/l and the NOEC was 12.5 mg/l over 72 hours. sigmaaldrich.com Fish species appear to be the least sensitive aquatic organisms when exposed to SCAE Me category members. europa.eu

Based on available data for the SCAE Me category, toxicity to aquatic microorganisms and terrestrial organisms is generally not expected. europa.eu Some safety data sheets for related compounds like methyl hexanoate indicate that the substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.co.uk One safety data sheet for a different product containing methyl hexanoate mentions it is harmful to aquatic life with long-term adverse effects in the aquatic environment. farnell.com

| Organism | Endpoint | Value (mg/l) | Exposure Time | Method | Citation |

|---|---|---|---|---|---|

| Daphnia magna | EC50 | 40 | 48 h | OECD Test Guideline 202 | sigmaaldrich.com |

| Daphnia magna | NOEC | 25 | 48 h | OECD Test Guideline 202 | sigmaaldrich.com |

| Pseudokirchneriella subcapitata | ErC50 | 61 | 72 h | OECD Test Guideline 201 | sigmaaldrich.com |

| Pseudokirchneriella subcapitata | NOEC | 12.5 | 72 h | OECD Test Guideline 201 | sigmaaldrich.com |

| Activated sludge | EC50 | > 1,000 | 3 h | OECD Test Guideline 209 | sigmaaldrich.com |

Green Chemistry Principles in the Production and Use of this compound

Green Chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.innih.gov This includes principles such as preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, and designing for degradation. kahedu.edu.in

While the provided search results mention green chemistry principles in a general context kahedu.edu.innih.gov and discuss the sustainable production of other compounds nih.gov, there is no specific information detailing the application of green chemistry principles directly to the production or use of this compound. However, the ready biodegradability of this compound and related esters europa.eueuropa.eu aligns with the green chemistry principle of designing for degradation.

Life Cycle Assessment (LCA) Considerations for Environmental Footprint

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life. mdpi.comcore.ac.uk LCA considers multiple impact categories to provide a holistic view of a product's environmental footprint. mdpi.com

Advanced Research Methodologies and Future Directions

Development of Novel Analytical Techniques for Trace Analysis in Complex Matrices

Analyzing methyl 2-hexenoate in complex matrices, such as food products, environmental samples, or biological specimens, requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound, often employing polar capillary columns for isomer separation benchchem.com. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are utilized for extracting and characterizing volatile aroma compounds in various matrices, including tea, where methyl (E)-2-hexenoate has been identified mdpi.com. The optimization of SPME fibers and GC-MS parameters, such as temperature programs and mass scanning ranges, is crucial for comprehensive volatile profiling in complex samples mdpi.com. The development of novel analytical techniques focuses on improving detection limits, enhancing separation of isomers (like the cis and trans forms), and simplifying sample preparation for accurate trace analysis in diverse and challenging matrices.

Chemoenzymatic Synthesis and Biotransformations for Novel this compound Derivatives

The synthesis of α,β-unsaturated esters, including this compound, is an active area of research due to their importance as building blocks in organic synthesis and industrial applications beilstein-journals.orgd-nb.info. Traditional synthetic methods often utilize aldehydes as precursors beilstein-journals.orgd-nb.info. Chemoenzymatic approaches are emerging as promising alternatives, offering potential for more sustainable and selective synthesis. One such approach combines enzymatic carboxylic acid reduction with a Wittig reaction to produce α,β-unsaturated esters beilstein-journals.orgd-nb.infonih.govresearchgate.net. This method utilizes enzymes, such as carboxylic acid reductase (CAR) from Mycobacterium species, to reduce carboxylic acids to aldehydes, which are then subjected to a Wittig reaction beilstein-journals.orgd-nb.infonih.govresearchgate.net. This chemoenzymatic strategy allows for chain elongation and the synthesis of α,β-unsaturated esters from bio-based fatty and aromatic acids beilstein-journals.orgd-nb.info. Another enzymatic protocol involves lipase-catalyzed cascade reactions starting from acetals and cyanoacetic acid to yield (E)-α,β-unsaturated carboxylic esters, highlighting the potential of enzyme promiscuity in synthesizing complex molecules in one-pot procedures nih.gov. These chemoenzymatic and biotransformation methods offer pathways to synthesize this compound and novel derivatives with potentially improved properties or from renewable resources.

In-depth Mechanistic Studies of Biological and Ecological Interactions

This compound and related compounds are involved in biological and ecological interactions, particularly as volatile organic compounds. Methyl (E)-2-hexenoate has been shown to be emitted by plants, such as Achyranthes bidentata, and its production can be elicited by methyl jasmonate, a plant signaling molecule researchgate.netaminer.org. This suggests a potential role for this compound in plant defense mechanisms or signaling pathways. While the search results did not provide detailed mechanisms of interaction for this compound specifically in biological or ecological contexts like insect pheromone signaling or microbial interactions, related studies on flavor compounds in bacteria highlight the use of in silico approaches to predict flavor-forming pathways and identify enzymes involved in the conversion of precursors to flavor compounds plos.org. Understanding the detailed mechanisms of how this compound is produced, released, and interacts with other organisms at a molecular level is an ongoing area of research.